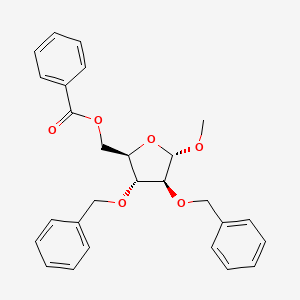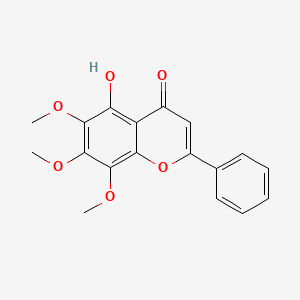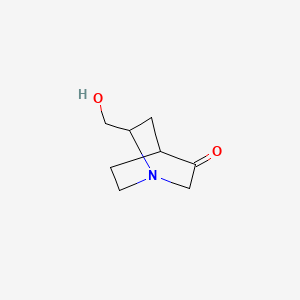![molecular formula C19H23N7O5 B13822787 1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of AB-MECA involves several steps, starting with the preparation of the ribose moiety and the subsequent attachment of the adenine base. The synthetic route typically includes the following steps:
Preparation of the ribose moiety:
Attachment of the adenine base: The adenine base is then attached to the ribose moiety through a glycosidic bond.
Introduction of the aminobenzyl group:
化学反応の分析
AB-MECA undergoes various chemical reactions, including:
Oxidation: AB-MECA can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of AB-MECA can lead to the formation of reduced derivatives.
Substitution: AB-MECA can undergo substitution reactions, particularly at the aminobenzyl group, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
AB-MECA has a wide range of scientific research applications, including:
Chemistry: AB-MECA is used as a tool compound to study the structure-activity relationships of adenosine receptor agonists.
作用機序
AB-MECA exerts its effects by binding to and activating A3 adenosine receptors. These receptors are G protein-coupled receptors that, upon activation, inhibit adenylate cyclase activity, leading to a decrease in cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and cytoprotective actions . The molecular targets and pathways involved in AB-MECA’s mechanism of action include the inhibition of adenylate cyclase, modulation of ion channels, and activation of various intracellular signaling pathways .
類似化合物との比較
AB-MECA is unique among A3 adenosine receptor agonists due to its high affinity and selectivity for the A3 receptor. Similar compounds include:
IB-MECA (N6-(3-Iodobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine): Another high-affinity A3 adenosine receptor agonist with similar pharmacological properties.
Cl-IB-MECA (2-Chloro-N6-(3-iodobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine): A chlorinated analogue of IB-MECA with enhanced selectivity for the A3 receptor.
AB-MECA’s uniqueness lies in its specific structural modifications, which confer high affinity and selectivity for the A3 adenosine receptor, making it a valuable tool in scientific research and potential therapeutic applications .
特性
分子式 |
C19H23N7O5 |
|---|---|
分子量 |
429.4 g/mol |
IUPAC名 |
1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea |
InChI |
InChI=1S/C19H23N7O5/c1-21-19(30)25(6-10-2-4-11(20)5-3-10)16-13-17(23-8-22-16)26(9-24-13)18-15(29)14(28)12(7-27)31-18/h2-5,8-9,12,14-15,18,27-29H,6-7,20H2,1H3,(H,21,30)/t12-,14-,15-,18-/m1/s1 |
InChIキー |
CUAVFYXTIYMQSY-SCFUHWHPSA-N |
異性体SMILES |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
正規SMILES |
CNC(=O)N(CC1=CC=C(C=C1)N)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B13822707.png)

![3-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenol](/img/structure/B13822717.png)

![(3s,5s,7s)-N'-{(Z)-[1-(3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}tricyclo[3.3.1.1~3,7~]decane-1-carbohydrazide](/img/structure/B13822742.png)
![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)

![Ethyl 2-({[ethyl(methyl)amino]carbothioyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B13822756.png)

![2-(2-chlorophenyl)-7-methoxy-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B13822774.png)

![N-(2-fluorophenyl)-2-[(5Z)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B13822776.png)


